(S)-cyclopentolate, also known as cyclopentolate hydrochloride, is a medication primarily utilized in ophthalmology as a mydriatic and cycloplegic agent. It serves to dilate the pupils and temporarily paralyze the ciliary muscle of the eye, facilitating the examination of the retina and other structures. This compound is particularly beneficial for assessing refractive errors in pediatric patients and managing conditions such as anterior uveitis.
(S)-cyclopentolate is synthesized from phenylacetic acid and cyclopentanone through various chemical reactions involving different reagents and solvents. It was first synthesized in 1951 by Teves and Testa and has since been marketed in several formulations around the world.
(S)-cyclopentolate is classified as a tertiary amine and an anticholinergic agent. It acts primarily as a non-selective antagonist of muscarinic acetylcholine receptors, which are crucial in mediating parasympathetic nervous system responses.
The synthesis of (S)-cyclopentolate typically involves multiple steps utilizing various chemical reagents. A common method includes the reaction of phenylacetic acid with cyclopentanone in the presence of a base such as potassium tert-butoxide or sodium hydride.
(S)-cyclopentolate has a molecular formula of and a molecular weight of approximately 235.28 g/mol. Its structure features a cyclopentane ring, a dimethylamino group, and a phenylacetate moiety.
(S)-cyclopentolate undergoes various chemical reactions typical for esters and amines, including hydrolysis, esterification, and reactions with electrophiles.
(S)-cyclopentolate exerts its effects primarily through competitive antagonism at muscarinic acetylcholine receptors located in the iris sphincter muscle and ciliary body of the eye. By blocking these receptors, it inhibits the action of acetylcholine, leading to pupil dilation (mydriasis) and paralysis of accommodation (cycloplegia).
(S)-cyclopentolate is predominantly used in ophthalmology for:
Additionally, it has been studied for its potential applications in other medical fields due to its anticholinergic properties .
(S)-Cyclopentolate belongs to the tropane alkaloid-derived synthetic anticholinergics. Its core structure comprises a tertiary amine (dimethylaminoethyl group) linked via an ester bond to a 1-hydroxy-α-phenylcyclopentaneacetate moiety. The chiral center resides at the carbon alpha to the carbonyl group (α-carbon), where the phenyl, cyclopentyl hydroxymethyl, hydrogen, and acetate substituents create asymmetry [1] [8]. According to the Cahn-Ingold-Prelog (CIP) rules, the (S)-configuration denotes counterclockwise arrangement of substituents by atomic priority (O > C(Ph) > C(cyclopentyl) > H) [4] [7]. The spatial orientation of the (S)-enantiomer’s phenyl ring relative to the cationic amine is critical for optimal interaction with the allosteric site of M3-mAChRs in the ciliary muscle and iris sphincter [2] [9]. X-ray crystallography and computational modeling confirm that the (S)-form adopts a conformation favoring hydrogen bonding with Thr234 and hydrophobic packing with Tyr506 in the receptor binding pocket, unlike the (R)-counterpart [4] [9].
Cyclopentolate was first synthesized in 1951 by Teves and Testa as part of a search for improved antispasmodics, entering clinical use as a racemic mixture (1:1 (R)/(S)) in the early 1950s [1] [2]. Initial formulations (e.g., Cyclogyl®) capitalized on its rapid cycloplegic onset (20–60 minutes) and shorter duration (6–24 hours) compared to atropine [1] [5]. For decades, the therapeutic effects were attributed to the racemate without enantiomeric distinction. However, the advent of chiral chromatography in the 1980s–1990s enabled isolation and testing of individual enantiomers. Seminal studies in the 2000s revealed that the (S)-enantiomer contributes disproportionately to cycloplegia, mirroring the "eutomer/distomer" paradigm seen in drugs like levosalbutamol (R-salbutamol) [2] [4] [9]. This discovery aligned with the FDA’s 1992 guidelines promoting enantioselective evaluation of chiral drugs, positioning (S)-cyclopentolate for potential "chiral switch" development—a strategy successfully applied to agents like escitalopram (S-citalopram) [7] [9].
Stereoselectivity is a hallmark of mAChR pharmacology due to the chiral environment of the receptor binding sites. Muscarinic receptors (M1–M5) are G-protein-coupled receptors (GPCRs) with asymmetric transmembrane domains that discriminate between enantiomers [2] [4]. For cyclopentolate, preclinical studies indicate the (S)-enantiomer exhibits >10-fold higher affinity for M3 receptors (primary mediators of ciliary muscle contraction) than the (R)-form [2] [9]. This translates to superior cycloplegic potency at lower concentrations, potentially reducing systemic exposure. Furthermore, the CNS side effects historically linked to racemic cyclopentolate (e.g., hallucinations, ataxia)—particularly in children—may arise primarily from (R)-enantiomer penetration of the blood-brain barrier and non-selective mAChR binding [1] [2] [5]. Isolating the (S)-enantiomer could thus enhance the therapeutic index by minimizing distomer-related toxicity, exemplifying how enantiomeric purity refines drug safety and efficacy [4] [9].
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 199488-98-7
CAS No.: 120026-55-3